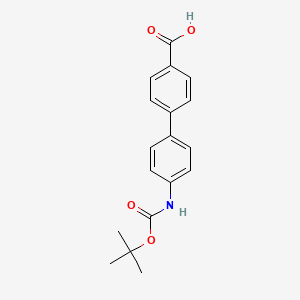

4'-(Boc-amino)-biphenyl-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

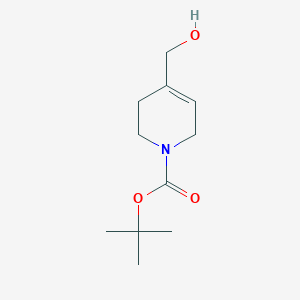

4'-(Boc-amino)-biphenyl-4-carboxylic acid is a useful research compound. Its molecular formula is C18H19NO4 and its molecular weight is 313.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nanometer-Sized Amino Acids for Molecular Rods

The unnatural amino acid Abc2K, a water-soluble variant of 4‘-amino-[1,1‘-biphenyl]-4-carboxylic acid (Abc), has been used as a nanometer-length building block for creating water-soluble molecular rods. These rods have exceptional size and can be prepared in lengths up to ten nanometers (Gothard, Rao, & Nowick, 2007).

Building Blocks for Pseudopeptide Synthesis

4-Amino-3-(aminomethyl)benzoic acid (AmAbz), a novel unnatural amino acid, shows potential in pseudopeptide synthesis. It allows for the selective reaction with different protecting groups, facilitating peptide bond formation and peptide chain elongation (Pascal, Sola, Labéguère, & Jouin, 2000).

Synthesis of Peptidomimetics and Biologically Active Compounds

5-Amino-1,2,3-triazole-4-carboxylic acid, a molecule related to 4'-(Boc-amino)-biphenyl-4-carboxylic acid, is used in synthesizing peptidomimetics and biologically active compounds based on the triazole scaffold. This includes compounds active as HSP90 inhibitors (Ferrini et al., 2015).

Improvements in Peptide Synthesis Methods

Advancements in peptide synthesis methods, including the use of protected derivatives of amino acids like this compound, have been significant. These improvements offer better yield and ease of synthesis (Johnson, 1970).

Conformational Locking in Peptide Design

Bicyclo[3.2.0]heptane used as a core structure for conformational locking in peptides, including N-Boc-protected derivatives, is an example of how derivatives of this compound contribute to innovative peptide design (Vorberg, Trapp, Carreira, & Müller, 2017).

Mechanism of Action

Target of Action

It’s worth noting that this compound is often used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The Boc group in 4’-(Boc-amino)-biphenyl-4-carboxylic acid is stable towards most nucleophiles and bases . This stability allows the compound to undergo reactions under a variety of conditions. The Boc group can be introduced under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group can also be removed under anhydrous acidic conditions .

Biochemical Pathways

It’s known that amino acids play a crucial role in human nutrition and physiology . They are the basic building blocks of proteins and the basic materials for building cells and repairing tissues .

Result of Action

The Boc group in 4’-(Boc-amino)-biphenyl-4-carboxylic acid serves as a protective group for amines . It prevents the amino group from reacting with other functional groups in a molecule during chemical reactions . This protection is particularly important in peptide synthesis, where the Boc group can be easily converted into free amines .

Action Environment

The action of 4’-(Boc-amino)-biphenyl-4-carboxylic acid can be influenced by various environmental factors. For instance, the Boc group can be introduced under either aqueous or anhydrous conditions . Furthermore, the Boc group can be removed under anhydrous acidic conditions . The efficiency and selectivity of these reactions can be enhanced by using certain catalysts .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-10-8-13(9-11-15)12-4-6-14(7-5-12)16(20)21/h4-11H,1-3H3,(H,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYIQVSAEHFQHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627667 |

Source

|

| Record name | 4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222986-59-6 |

Source

|

| Record name | 4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1344267.png)

![1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane](/img/structure/B1344276.png)

![6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1344283.png)